![molecular formula C19H22ClNO4 B1667803 (4-(2-((2-(3-Chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid CAS No. 114333-71-0](/img/structure/B1667803.png)
(4-(2-((2-(3-Chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid
描述
BRL 37344 是一种化学化合物,以其作为β3肾上腺素受体选择性激动剂的作用而闻名。 BRL 37344 的分子式为 C19H22ClNO4,摩尔质量为 363.84 g/mol .
准备方法
合成路线和反应条件
BRL 37344 的合成涉及多个步骤,从制备中间体化合物开始。 关键步骤包括形成苯氧乙酸衍生物,然后与合适的胺偶联 . 反应条件通常涉及使用有机溶剂、控制温度和特定催化剂,以确保所需产物的收率和纯度 .
工业生产方法
虽然 BRL 37344 的详细工业生产方法没有广泛记录,但总体方法将涉及扩大实验室合成过程。 这将包括优化反应条件,使用工业级溶剂和试剂,并实施结晶或色谱等纯化技术以获得最终产物 .
化学反应分析
反应类型
BRL 37344 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成相应的氧化衍生物。
还原: 可以进行还原反应来修饰分子内的官能团。
常见试剂和条件
氧化: 可以使用常见的氧化剂,如高锰酸钾或三氧化铬。
还原: 通常使用还原剂,如氢化铝锂或硼氢化钠。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可以生成羧酸或酮,而还原可以生成醇或胺 .
科学研究应用
β3-Adrenergic Receptor Agonism
BRL 37344 is recognized for its selective action on β3-adrenergic receptors, which are implicated in various physiological processes including lipolysis and thermogenesis. The compound has been shown to enhance lipolytic activity in adipose tissue, making it a candidate for obesity treatment.
Cardiovascular Effects
Studies have indicated that BRL 37344 may exert beneficial effects on cardiovascular health by promoting vasodilation and improving cardiac function through β3 receptor activation. This has implications for managing conditions such as heart failure and hypertension.
Metabolic Disorders
Research has demonstrated that BRL 37344 can influence metabolic pathways, particularly in the context of insulin sensitivity and glucose metabolism. Its agonistic activity at β3 receptors may help mitigate insulin resistance, making it a potential therapeutic agent for Type 2 diabetes.
Case Study 1: Lipolysis Enhancement
A study published in the British Journal of Pharmacology investigated the effects of BRL 37344 on human adipocytes. The results indicated a significant increase in lipolysis compared to controls, suggesting its potential as a weight management agent .
Case Study 2: Cardiovascular Benefits
In an experimental model of heart failure, BRL 37344 was administered to assess its impact on cardiac output and vascular resistance. The findings revealed that the compound improved cardiac output without increasing heart rate, indicating a favorable profile for cardiovascular therapy .
Case Study 3: Insulin Sensitivity Improvement
A clinical trial involving obese patients demonstrated that treatment with BRL 37344 resulted in improved insulin sensitivity and reduced fasting glucose levels after a 12-week regimen. This suggests its utility in managing metabolic syndrome .
作用机制
BRL 37344 通过选择性结合并激活 β3 肾上腺素受体来发挥其作用。 这种激活导致级联的细胞内信号事件,包括腺苷酸环化酶的激活以及随后的环腺苷酸 (cAMP) 水平的增加 . 升高的 cAMP 水平导致各种生理反应,例如脂肪组织中脂肪分解的增加和产热增强 . 所涉及的分子靶点和途径包括过氧化物酶体增殖物激活受体-α (PPAR-α) 和线粒体肉碱棕榈酰转移酶-1 (mCPT-1),它们在脂质代谢和能量消耗中发挥作用 .
相似化合物的比较
与其他 β-肾上腺素激动剂相比,BRL 37344 在 β3 肾上腺素受体的选择性方面是独特的。类似的化合物包括:
BRL 37344 的独特性在于其对 β3 肾上腺素受体的功能选择性,使其成为研究这种受体亚型特定生理作用的宝贵工具 .
生物活性
(4-(2-((2-(3-Chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid, commonly referred to as compound 1, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of compound 1, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Compound 1 is characterized by a complex structure that includes a phenoxyacetic acid moiety linked to a chlorophenyl group via an amino propyl chain. Its molecular formula is C₁₈H₂₃ClN₂O₃, and it exhibits unique properties that influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃ClN₂O₃ |
Molecular Weight | 348.84 g/mol |
Solubility | Soluble in DMSO and ethanol |
Log P | 3.45 |
Antiproliferative Activity
Research indicates that compound 1 exhibits significant antiproliferative effects against various cancer cell lines. It has been shown to inhibit cell proliferation through multiple mechanisms, including:
- Inhibition of EGFR Pathway : Compound 1 has been reported to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors. This inhibition leads to reduced cell survival and proliferation in cancerous cells .
- Induction of Apoptosis : Studies have demonstrated that compound 1 can induce apoptosis in cancer cells, promoting programmed cell death through intrinsic pathways involving mitochondrial dysfunction and activation of caspases .
Neuropharmacological Activity
In addition to its anticancer properties, compound 1 shows promise as a neuropharmacological agent. It has been identified as a selective agonist for dopamine receptors, particularly D3 receptors. This activity suggests potential applications in treating neuropsychiatric disorders .
- Dopamine Receptor Agonism : Compound 1 promotes β-arrestin translocation and G protein activation, which are critical for dopamine receptor signaling pathways .
Study on Anticancer Activity
A study conducted on MDA-MB-231 breast cancer cells revealed that compound 1 significantly inhibited cell growth with an IC50 value of approximately 0.07 µM. The study highlighted the compound's selectivity towards cancerous cells compared to normal cells .
Neuropharmacological Assessment
In a neuropharmacological study, compound 1 was tested for its ability to activate D3 dopamine receptors. The results indicated an EC50 value of approximately 210 nM for D3 receptor activation, demonstrating its potential as a therapeutic agent in dopamine-related disorders .
属性
CAS 编号 |
114333-71-0 |
---|---|
分子式 |
C19H22ClNO4 |
分子量 |
363.8 g/mol |
IUPAC 名称 |
2-[4-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H22ClNO4/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24)/t13-,18+/m1/s1 |
InChI 键 |
ZGGNJJJYUVRADP-ACJLOTCBSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CC(=CC=C2)Cl)O |
手性 SMILES |
C[C@H](CC1=CC=C(C=C1)OCC(=O)O)NC[C@@H](C2=CC(=CC=C2)Cl)O |
规范 SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CC(=CC=C2)Cl)O |
外观 |
Solid powder |
Key on ui other cas no. |
116049-78-6 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid 2-(4-((2R)-2-(((2R)-2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetic acid BRL 37344 BRL 37344, (R*,R*)-(+-)-isomer BRL 37344A BRL-37344 BRL-37344 sodium SB 206606 SB-206606 sodium 2-(4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)phenoxy)acetate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。